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Introduction to Cdk1
Cyclin-dependent kinase 1 (Cdk1), also known as cell division control protein 2 homolog

(Cdc2), is a key serine/threonine kinase that plays a crucial role in regulating the eukaryotic cell

cycle.[1][2] As the catalytic subunit of the M-phase promoting factor (MPF), Cdk1, in complex

with its regulatory cyclin partners (primarily cyclin A and cyclin B), governs the G2/M transition

and progression through mitosis.[2] The activity of Cdk1 is tightly regulated through cyclin

binding, phosphorylation, and dephosphorylation events. Dysregulation of Cdk1 activity is

implicated in various diseases, particularly cancer, making it an attractive target for therapeutic

intervention.

Cdk1-IN-4: A Selective Cdk1 Inhibitor
Cdk1-IN-4 (also referred to as compound 10d in its discovery publication) is a potent and

selective inhibitor of Cdk1.[1][3][4] It belongs to a series of 1-piperazinyl-4-benzylphthalazine

derivatives designed for high affinity and selectivity towards Cdk1.[1][3][4] While the exact

binding mode is not explicitly detailed in the initial publication, like most small molecule kinase

inhibitors, it is presumed to be an ATP-competitive inhibitor. In cellular assays, Cdk1-IN-4 has

been shown to induce G2/M cell cycle arrest and inhibit the proliferation of various cancer cell

lines, consistent with the on-target inhibition of Cdk1.[1][3][4]
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Biochemical and Pharmacological Properties of Cdk1-
IN-4
The inhibitory activity of Cdk1-IN-4 has been characterized against a panel of kinases,

demonstrating its selectivity for Cdk1. The half-maximal inhibitory concentration (IC50) values

are summarized in the table below.

Kinase Target IC50 (nM)

Cdk1 44.52

Cdk2 624.93

Cdk5 135.22

AXL >10000

PTK2B (FAK2) >10000

FGFR1 >10000

JAK1 >10000

IGF1R >10000

BRAF >10000

Data sourced from Akl L, et al. Eur J Med Chem.

2022.[1][3][4]

Cdk1 Signaling Pathway
The diagram below illustrates a simplified Cdk1 signaling pathway, highlighting its activation

and key downstream effects that drive mitotic entry.
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1. Preparation

2. Kinase Reaction

3. Detection

4. Data Analysis

Prepare Reagents:
- Kinase Buffer

- Cdk1/Cyclin B Enzyme
- Substrate

- ATP
- Cdk1-IN-4 (serial dilutions)

Assay Plate Setup:
- Add Cdk1-IN-4 / Vehicle

- Add Cdk1/Cyclin B
- Add Substrate

Initiate Reaction:
Add ATP Solution

Incubate at 30°C
(e.g., 45-60 min)

Terminate Reaction
(if applicable)

Add Detection Reagent
(e.g., ADP-Glo™, LanthaScreen™ Ab/Tracer, ³³P Scintillation Cocktail)

Measure Signal:
- Luminescence
- TR-FRET Ratio

- Radioactivity

Process Raw Data
(e.g., subtract background)

Generate Dose-Response Curve

Calculate IC50 Value

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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